molecular formula C11H14O3 B590557 Butyl Paraben-13C6 CAS No. 1416711-53-9

Butyl Paraben-13C6

Cat. No.: B590557
CAS No.: 1416711-53-9
M. Wt: 200.184
InChI Key: QFOHBWFCKVYLES-PXKSRZEUSA-N
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Description

Butyl Paraben-13C6 is the 13C labeled version of Butylparaben . It is an organic compound that has proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions, and as a flavoring additive in food .


Synthesis Analysis

Butylparaben is synthesized by a traditional method through an acid–base reaction or esterification process, using 4-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst .


Chemical Reactions Analysis

Parabens, including Butylparaben, are manufactured by the esterification of 4-hydroxybenzoic acid with the corresponding alcohol, these reactions taking place under thermodynamic control . Parabens are synthesized by a traditional method through an acid–base reaction or esterification process, using 4-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst .

Scientific Research Applications

Effects on Reproductive Systems

  • Butyl paraben has shown adverse effects on the male reproductive system, affecting spermatogenesis in mice (Oishi, 2002).

Cellular Toxicity Studies

  • It has been observed to cause concentration-dependent decreases in cell viability in certain cell lines, indicating potential toxicity at higher concentrations (Kizhedath, Wilkinson, & Glassey, 2019).

Impact on Hormone Concentrations

Environmental Distribution and Toxicity

  • Parabens, including butyl paraben, have been found in various environmental matrices, indicating their widespread use and potential environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Metabolism and Excretion

Potential Health Risks

  • The association between paraben exposure and potential health risks, including reproductive and developmental effects, has been a subject of research and debate (Soni, Carabin, & Burdock, 2005).

Mechanism of Action

Target of Action

Butyl Paraben-13C6 primarily targets microbial cells, specifically bacteria and fungi. It acts as an antimicrobial preservative, inhibiting the growth of these microorganisms to extend the shelf life of products .

Mode of Action

The compound interacts with microbial cell membranes, disrupting their integrity. This disruption is believed to interfere with membrane transport processes, causing leakage of intracellular constituents. Additionally, this compound inhibits DNA and RNA synthesis, as well as enzymes like ATPase and phosphotransferase, which are crucial for microbial survival .

Biochemical Pathways

By inhibiting DNA and RNA synthesis, this compound affects the central dogma of molecular biology in microbial cells. This inhibition prevents the replication and transcription processes, leading to a halt in protein synthesis and cell division. The disruption of membrane integrity further impacts various metabolic pathways, leading to cell death .

Pharmacokinetics

Metabolism typically involves hydrolysis to p-hydroxybenzoic acid, which is then excreted .

Result of Action

At the molecular level, this compound causes the disruption of microbial cell membranes and inhibition of nucleic acid synthesis. At the cellular level, this results in the death of microbial cells, thereby preventing spoilage and contamination of products .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. It is generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions. The presence of other preservatives or antimicrobial agents can also affect its activity, either synergistically or antagonistically .

This compound is a valuable compound in the preservation of various products, ensuring their safety and longevity by effectively targeting and neutralizing harmful microorganisms.

: Butylparaben - Wikipedia

Properties

IUPAC Name

butyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4+1,5+1,6+1,7+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOHBWFCKVYLES-PXKSRZEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894091
Record name Butyl 4-hydroxybenzoate-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416711-53-9
Record name Butyl 4-hydroxybenzoate-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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